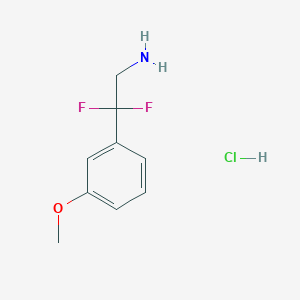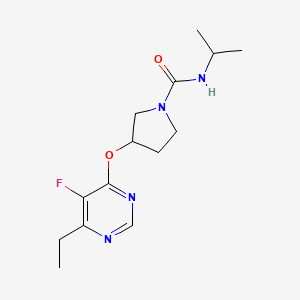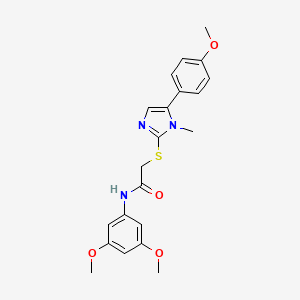![molecular formula C17H16N6 B3014414 7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 890616-46-3](/img/structure/B3014414.png)
7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazolopyrimidines and has shown promising results in various pharmacological studies.
Scientific Research Applications
1. Biological Activity and Pharmacological Applications
7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine and related compounds have been extensively studied for their biological activity. These compounds have shown promising results in various pharmacological applications:
Adenosine Receptor Antagonism : Pyrazolo[1,5-a]pyrimidine derivatives, such as SCH 58261, have been identified as potent antagonists for the A2A adenosine receptor subtype, demonstrating high affinity and selectivity in binding studies. This makes them potential candidates for the treatment of neurodegenerative disorders like Parkinson's disease (Baraldi et al., 1996).
Analgesic and Anti-inflammatory Properties : Certain pyrazolo[1,5-a]pyrimidine derivatives have shown remarkable analgesic and anti-inflammatory activities, outperforming reference drugs in some cases. This suggests their potential as new nonsteroidal anti-inflammatory drugs (NSAIDs) with a good safety profile (Shaaban et al., 2008).
2. Synthesis and Chemical Properties
Research has also focused on the synthesis and exploration of the chemical properties of these compounds:
Synthesis Techniques : Various synthetic routes have been developed to create pyrazolo[1,5-a]pyrimidine derivatives, including solvent-free synthesis methods and cyclocondensation reactions. These methods aim to improve the efficiency of the synthesis process and explore the structural variations of these compounds (Desenko et al., 1998).
Structural Analysis and DFT Calculations : Detailed structural analysis and density functional theory (DFT) calculations have been performed to understand the molecular geometry and electronic properties of these compounds. This research aids in the design of more effective and targeted pharmaceutical agents (Salem et al., 2015).
3. Antimicrobial and Antifungal Activities
Pyrazolo[1,5-a]pyrimidine derivatives have also been evaluated for their antimicrobial and antifungal properties:
Antimicrobial Agents : Some derivatives have shown potent activities against various bacterial and fungal species, indicating their potential as new antimicrobial agents (Abdelhamid et al., 2016).
Tuberculostatic Activity : Structural analogs of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their activity against tuberculosis. These compounds present a new avenue for developing antituberculous agents (Titova et al., 2019).
Future Directions
The future directions for the study of “7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, the development of new synthetic methods could also be a promising area of research .
Mechanism of Action
Target of Action
The primary target of 7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2 and inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound prevents cells from entering the S phase, leading to cell cycle arrest . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
The compound shows significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been found to cause cell cycle arrest and induce apoptosis within HCT cells . These effects are likely due to the compound’s inhibition of CDK2, disrupting the cell cycle and leading to cell death .
Biochemical Analysis
Biochemical Properties
7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine has been found to interact with several enzymes and proteins. It has been reported to show inhibitory effects on CDK2, a cyclin-dependent kinase . This interaction suggests that the compound could play a role in regulating cell cycle progression .
Cellular Effects
The cellular effects of this compound have been studied in various cell lines. The compound has shown cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . This suggests that the compound could influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. As a CDK2 inhibitor, it binds to the enzyme and inhibits its activity, leading to alterations in cell cycle progression .
Metabolic Pathways
Given its structural similarity to purine, it may be involved in purine biochemical reactions .
Properties
IUPAC Name |
7-(3,5-dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6/c1-11-9-12(2)22(20-11)16-10-15(14-7-5-4-6-8-14)19-17-18-13(3)21-23(16)17/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDHTWPXZXCHFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC3=NC(=NN23)C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-3-Hydroxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B3014334.png)
![(3-Methylphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3014335.png)






![N-[3-(4-Methyl-1,3-oxazol-2-yl)phenyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B3014346.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B3014349.png)
![(1R,5S)-8-(pyrazin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3014351.png)
![N-(3-chloro-4-methylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3014354.png)
